

# Spectroscopic Profile of 2-Amino-5-nitrobenzotrifluoride: A Technical Guide

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## Compound of Interest

Compound Name: 2-Amino-5-nitrobenzotrifluoride

Cat. No.: B089659

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This technical guide provides a comprehensive overview of the key spectroscopic data for **2-Amino-5-nitrobenzotrifluoride** (CAS No: 121-01-7), a crucial intermediate in pharmaceutical and dyestuff synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of reference. Furthermore, detailed experimental protocols for acquiring such data are provided, alongside a logical workflow for the spectroscopic analysis of this compound.

## Spectroscopic Data Summary

The empirical formula for **2-Amino-5-nitrobenzotrifluoride** is  $C_7H_5F_3N_2O_2$ , with a molecular weight of 206.12 g/mol. Its structure is characterized by a benzene ring substituted with an amino group, a nitro group, and a trifluoromethyl group, leading to a distinct spectroscopic fingerprint.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

### $^1H$ NMR (Proton NMR) Data

The  $^1H$  NMR spectrum of **2-Amino-5-nitrobenzotrifluoride** in  $CDCl_3$  typically exhibits signals in the aromatic and amine proton regions.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~8.40	d	~2.6	H-6
~8.18	dd	~9.0, ~2.6	H-4
~6.77	d	~9.0	H-3
~4.9	br s	-	-NH <sub>2</sub>

Note: The chemical shifts and coupling constants are approximate and can vary slightly based on the solvent and experimental conditions.[\[1\]](#)

#### <sup>13</sup>C NMR (Carbon-13 NMR) Data

The proton-decoupled <sup>13</sup>C NMR spectrum provides information on the number of non-equivalent carbon atoms. Due to the influence of the electron-withdrawing nitro and trifluoromethyl groups and the electron-donating amino group, the aromatic carbon signals are spread over a characteristic range.

Detailed tabulated <sup>13</sup>C NMR data with specific chemical shift assignments for **2-Amino-5-nitrobenzotrifluoride** is not readily available in the public domain. A representative spectrum is available which indicates distinct signals for the aromatic carbons and the trifluoromethyl carbon.[\[2\]](#)

## Infrared (IR) Spectroscopy

The IR spectrum of **2-Amino-5-nitrobenzotrifluoride** reveals the presence of its key functional groups through characteristic vibrational frequencies.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3250	Medium	N-H stretching (primary amine)
1600-1585	Medium	C-C stretching (aromatic ring)
1550-1475	Strong	Asymmetric N-O stretching (nitro group)
1360-1290	Strong	Symmetric N-O stretching (nitro group)
1335-1250	Strong	C-N stretching (aromatic amine)
1300-1100	Strong	C-F stretching (trifluoromethyl group)

Note: This table is based on characteristic IR absorption frequencies for the functional groups present in the molecule.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Electron Ionization Mass Spectrum (EI-MS)

m/z	Relative Intensity (%)	Plausible Fragment
206	100	[M] <sup>+</sup> (Molecular Ion)
186	~30	[M - HF] <sup>+</sup>
176	~30	[M - NO] <sup>+</sup>
160	~46	[M - NO <sub>2</sub> ] <sup>+</sup>
140	~23	[M - NO <sub>2</sub> - HF] <sup>+</sup>
128	~20	[C <sub>7</sub> H <sub>4</sub> F <sub>2</sub> N] <sup>+</sup>
113	~16	[C <sub>6</sub> H <sub>4</sub> FN] <sup>+</sup>

Note: The fragmentation pattern is based on typical fragmentation of aromatic nitro compounds and trifluoromethyl-substituted aromatics.

## Experimental Protocols

The following are representative protocols for the acquisition of spectroscopic data for **2-Amino-5-nitrobenzotrifluoride**.

### NMR Spectroscopy

- Sample Preparation:
  - Weigh approximately 10-20 mg of **2-Amino-5-nitrobenzotrifluoride** into a clean, dry vial.
  - Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>).
  - Gently swirl or sonicate the vial to ensure complete dissolution.
  - Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
- <sup>1</sup>H NMR Acquisition:
  - Spectrometer: 400 MHz NMR Spectrometer.
  - Pulse Sequence: Standard single-pulse sequence.

- Solvent:  $\text{CDCl}_3$ .
- Temperature: 298 K.
- Number of Scans: 16.
- Relaxation Delay: 1.0 s.
- Spectral Width: -2 to 12 ppm.
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- $^{13}\text{C}$  NMR Acquisition:
  - Spectrometer: 100 MHz NMR Spectrometer (corresponding to a 400 MHz  $^1\text{H}$  frequency).
  - Pulse Sequence: Proton-decoupled pulse sequence.
  - Solvent:  $\text{CDCl}_3$ .
  - Temperature: 298 K.
  - Number of Scans: 1024 or more to achieve adequate signal-to-noise.
  - Relaxation Delay: 2.0 s.
  - Spectral Width: 0 to 200 ppm.
  - Reference:  $\text{CDCl}_3$  solvent peak at 77.16 ppm.

## Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
  - Ensure the ATR crystal (e.g., diamond) is clean.
  - Place a small amount of solid **2-Amino-5-nitrobenzotrifluoride** powder directly onto the crystal surface.

- Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
- IR Spectrum Acquisition:
  - Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.
  - Mode: Attenuated Total Reflectance (ATR).
  - Spectral Range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16.
  - Background: A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.

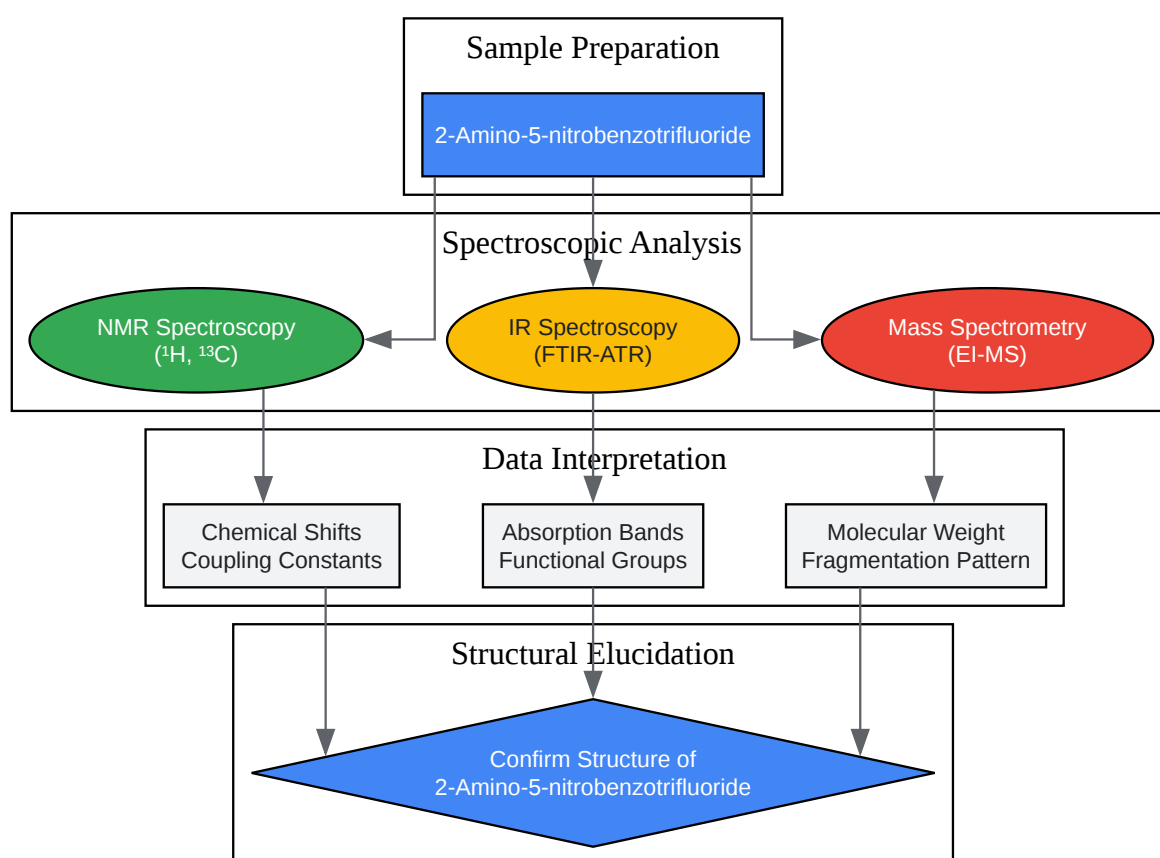
## Mass Spectrometry

- Sample Preparation:
  - Prepare a dilute solution of **2-Amino-5-nitrobenzotrifluoride** in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.
- Mass Spectrum Acquisition (Electron Ionization - EI):
  - Spectrometer: Gas Chromatograph-Mass Spectrometer (GC-MS).
  - Ionization Mode: Electron Ionization (EI).
  - Electron Energy: 70 eV.
  - Mass Range: m/z 40-400.
  - Inlet System: Direct insertion probe or GC inlet.
  - GC Column (if used): A non-polar capillary column (e.g., DB-5ms).

- Oven Temperature Program (if GC is used): Start at a suitable temperature (e.g., 100 °C) and ramp up to a final temperature (e.g., 250 °C) to ensure elution of the compound.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a compound like **2-Amino-5-nitrobenzotrifluoride**.



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Caption: Logical workflow for spectroscopic analysis.

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## References

- 1. 2-Amino-5-nitrobenzotrifluoride(121-01-7) <sup>1</sup>H NMR spectrum [chemicalbook.com]
- 2. 2-Amino-5-nitrobenzotrifluoride(121-01-7) <sup>13</sup>C NMR spectrum [chemicalbook.com]
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